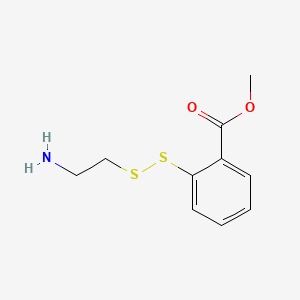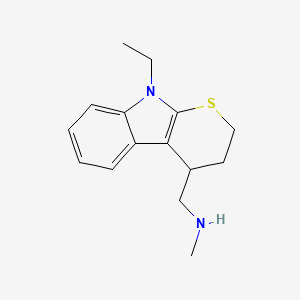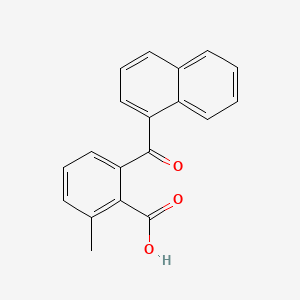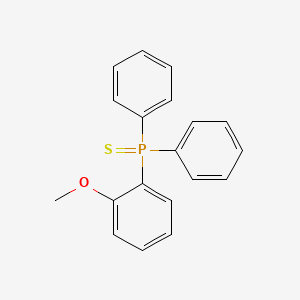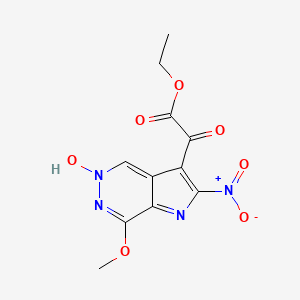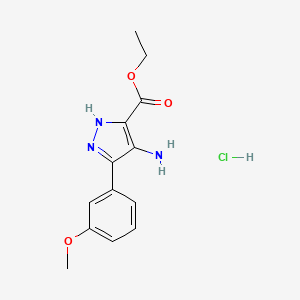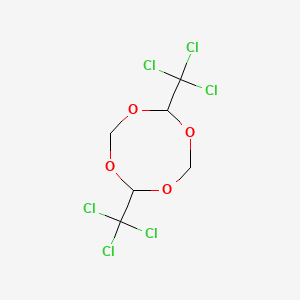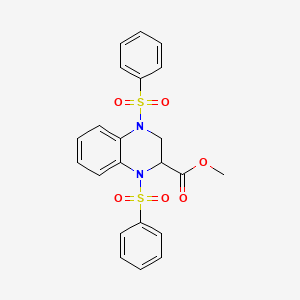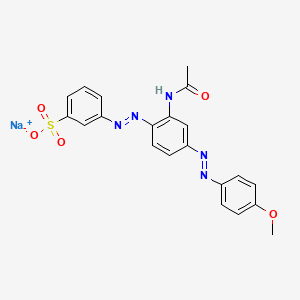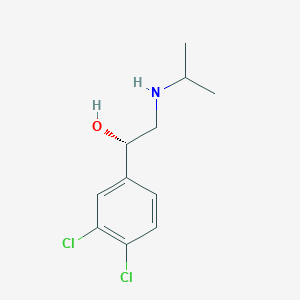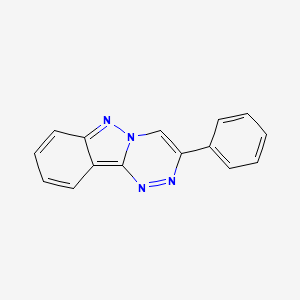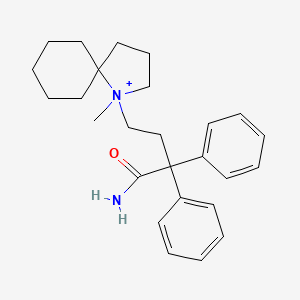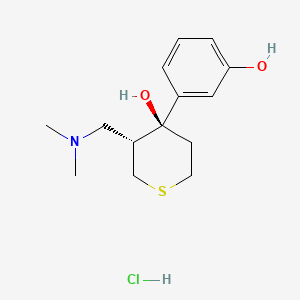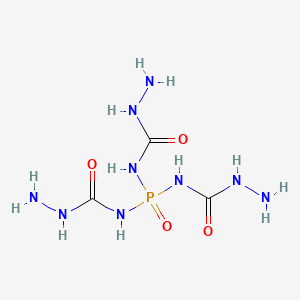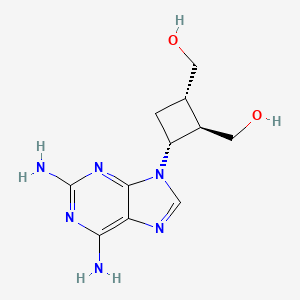
(+-)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine is a synthetic compound that features a cyclobutyl ring substituted with two hydroxyethyl groups and a purine base with two amino groups at positions 2 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of Hydroxyethyl Groups: The hydroxyethyl groups are introduced via a hydroxylation reaction, where the cyclobutyl ring undergoes selective hydroxylation at the desired positions.
Attachment of the Purine Base: The purine base is then attached to the cyclobutyl ring through a nucleophilic substitution reaction, where the amino groups at positions 2 and 6 of the purine base react with the hydroxyethyl-substituted cyclobutyl ring.
Industrial Production Methods
Industrial production of (±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert the hydroxyethyl groups to ethyl groups.
Substitution: The amino groups on the purine base can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
(±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The hydroxyethyl groups and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroquinazolinone: A compound with a similar cyclobutyl ring structure but different functional groups.
2,3-Dihydroxyphenylthioacetic Acid Amides: Compounds with similar hydroxyethyl groups but different core structures.
Uniqueness
(±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine is unique due to its specific combination of a cyclobutyl ring with hydroxyethyl groups and a purine base with amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
126265-10-9 |
|---|---|
Molekularformel |
C11H16N6O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
[(1S,2R,3R)-3-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H16N6O2/c12-9-8-10(16-11(13)15-9)17(4-14-8)7-1-5(2-18)6(7)3-19/h4-7,18-19H,1-3H2,(H4,12,13,15,16)/t5-,6-,7-/m1/s1 |
InChI-Schlüssel |
BTJNZRDKZZGBFM-FSDSQADBSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)CO |
Kanonische SMILES |
C1C(C(C1N2C=NC3=C(N=C(N=C32)N)N)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


